molecular formula C17H14O2 B14627941 6,7-Dimethyl-4-phenyl-2H-1-benzopyran-2-one CAS No. 56813-18-4

6,7-Dimethyl-4-phenyl-2H-1-benzopyran-2-one

Cat. No.: B14627941
CAS No.: 56813-18-4
M. Wt: 250.29 g/mol
InChI Key: UAZLSMPMMPBQPC-UHFFFAOYSA-N
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Description

6,7-Dimethyl-4-phenyl-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are commonly found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-4-phenyl-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate phenyl-substituted benzaldehydes with 6,7-dimethyl-2H-1-benzopyran-2-one under acidic or basic conditions. The reaction typically proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-4-phenyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6,7-Dimethyl-4-phenyl-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-4-phenyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethyl-4-phenyl-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

CAS No.

56813-18-4

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

6,7-dimethyl-4-phenylchromen-2-one

InChI

InChI=1S/C17H14O2/c1-11-8-15-14(13-6-4-3-5-7-13)10-17(18)19-16(15)9-12(11)2/h3-10H,1-2H3

InChI Key

UAZLSMPMMPBQPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

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